molecular formula C18H26N2O3 B2389711 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide CAS No. 921792-72-5

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide

Cat. No. B2389711
CAS RN: 921792-72-5
M. Wt: 318.417
InChI Key: GWXRYCFTULFUCA-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research highlights the synthesis and photophysical properties of novel oxazapolycyclic skeletons, including a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines with strong blue emission characteristics, suggesting applications in materials science, particularly in the development of new photoluminescent materials (Petrovskii et al., 2017).
  • Studies on benzimidazole-tethered oxazepine hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, have shown potential in the development of compounds with nonlinear optical (NLO) properties, indicating their utility in the creation of new materials for optical applications (Almansour et al., 2016).

Novel Compound Synthesis

  • A notable study involves the synthesis of N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, contributing to the structural diversity of heterocyclic compounds, which may have implications for the development of new chemical entities with potential therapeutic applications (Shtamburg et al., 2011).

Reaction Mechanism Exploration

  • Research into the reaction mechanisms of various heterocyclic compounds, including studies on the reactions of acetylenedicarboxylic acids esters with different amines, provides foundational knowledge for the synthetic modification and creation of novel compounds with potential pharmaceutical applications (Shablykin et al., 2021).

Anticancer Activity

  • Another area of research focuses on the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues for their in vitro antitumor activity, indicating the potential of related heterocyclic compounds in the development of new anticancer drugs (Al-Suwaidan et al., 2016).

properties

IUPAC Name

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)10-15(21)19-12-7-8-13-14(9-12)23-11-18(4,5)16(22)20(13)6/h7-9H,10-11H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXRYCFTULFUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide

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